molecular formula C7H16ClNO2 B2729445 2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride CAS No. 2445750-60-5

2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride

Cat. No. B2729445
CAS RN: 2445750-60-5
M. Wt: 181.66
InChI Key: ZDDOFGPURWCNSP-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride, also known as MPET, is a chemical compound that has gained significant attention in the scientific community. It is a chiral molecule that is used primarily in research for its potential therapeutic applications.

Scientific Research Applications

Solvent and Solvation Studies

Research has explored various aspects of solvents and solvation dynamics, particularly focusing on hydroxyl solvents like water and ethanol. For instance, Dorohoi et al. (2021) conducted a computational and spectral study on aryl-1, 2, 4-triazol-1-ium phenacylids in binary hydroxyl solvent mixtures to understand their structural features and intermolecular interactions within such solvents (Dorohoi et al., 2021). This research is crucial for comprehending how complex molecules behave in mixed solvents, which can influence the development of new chemical processes and materials.

Protective Groups in Polymer Chemistry

In polymer chemistry, the protection of functional groups is a critical step in the synthesis of complex polymers. Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, which can be selectively removed post-polymerization (Elladiou & Patrickios, 2012). This finding opens doors to new polymer structures with tailored properties for specific applications, such as biomedical devices or advanced materials.

Structural and Dynamic Studies

Understanding the molecular structure and dynamics of compounds is essential for the development of new materials and drugs. Studies like those conducted by Bogdan et al. (2021) on the solvation of substituted propylbenzene in ethanol-water solutions under subcritical conditions provide insights into the molecular interactions and stability of compounds in mixed solvents (Bogdan et al., 2021). Such research contributes to the broader understanding of solute-solvent interactions, which is crucial for the design of efficient extraction processes, pharmaceutical formulations, and chemical syntheses.

Food Preservation

The amphiphilic properties of ethanol, derived from its hydrophobic and polar groups, make it an effective preservative for food products. Kalathenos and Russell (2003) discussed ethanol's role in food preservation, highlighting its mechanism of action at the molecular level (Kalathenos & Russell, 2003). Ethanol's ability to denature proteins and disrupt microbial cell membranes underlines its importance in extending the shelf life of food products.

Catalyst Development

In the field of catalysis, the encapsulation of catalysts in materials like zeolite Y has been investigated for the oxidation of primary alcohols and hydrocarbons. Ghorbanloo and Maleki Alamooti (2017) synthesized a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y, demonstrating its efficiency as a reusable catalyst (Ghorbanloo & Maleki Alamooti, 2017). Such innovative approaches in catalyst design are crucial for the development of sustainable chemical processes.

properties

IUPAC Name

2-[(2R,4S)-4-methoxypyrrolidin-2-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7-4-6(2-3-9)8-5-7;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOFGPURWCNSP-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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